Ammonium hexabromoplatinate

Übersicht

Beschreibung

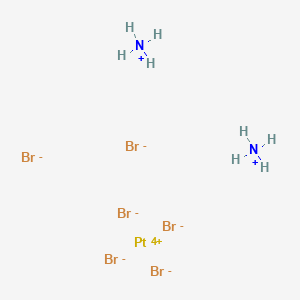

Ammonium hexabromoplatinate is a chemical compound with the formula (NH4)2PtBr6. It is a platinum-based compound where platinum is in the +4 oxidation state, coordinated with six bromide ions. This compound is known for its distinctive yellow color and is primarily used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Ammonium hexabromoplatinate can be synthesized through the reaction of ammonium bromide with hexachloroplatinic acid in an aqueous solution. The reaction typically involves the following steps:

- Dissolving hexachloroplatinic acid in water.

- Adding ammonium bromide to the solution.

- The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.

- The precipitate is filtered, washed, and dried to obtain the final product.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the compound.

Analyse Chemischer Reaktionen

Thermal Decomposition

Heating above 145°C induces decomposition, producing platinum metal, hydrogen bromide, ammonia, and nitrogen gas:

This reaction is analogous to the decomposition of ammonium hexachloroplatinate .

| Parameter | Value |

|---|---|

| Decomposition Temperature | 145°C (with decomposition) |

| Major Products | Pt(s), HBr(g), NH₃(g), N₂(g) |

Substitution Reactions

The bromide ligands in can undergo ligand substitution under controlled conditions:

Halide Exchange

Reaction with chloride ions replaces bromide ligands, forming mixed-halide complexes or fully substituted derivatives like .

Ammonia Coordination

In the presence of excess ammonia, bromide ligands may be displaced by ammonia molecules, forming complexes such as .

Redox Reactions

The platinum(IV) center in participates in redox processes:

Reduction

Reducing agents (e.g., ) reduce to or metallic platinum ():

Oxidation

Strong oxidizing agents (e.g., ) may further oxidize , though stability limits this reaction under standard conditions .

Complex Formation

This compound reacts with organic ligands to form coordination complexes. For example:

-

Interaction with ethylenediamine forms derivatives.

-

Reaction with thiourea yields sulfur-bridged platinum complexes .

Solubility and Reactivity

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | <0.1 |

| DMSO | ~2.5 |

Biological Interactions

While not a primary focus, exhibits limited antimicrobial activity due to its ability to disrupt microbial membranes via bromide ion release .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Weight : 710.59 g/mol

- CAS Number : 17363-02-9

- Melting Point : Decomposes at 145°C

- Density : 4.265 g/cm³

- Purity : Typically available at 99.9% purity .

Heavy Atom Derivatization in Crystallography

One of the primary applications of this compound is in heavy atom derivatization , a technique used in X-ray crystallography to obtain phase information from protein crystals. Heavy atoms like those found in this compound enhance the scattering of X-rays, which is crucial for determining the electron density map of a crystal.

Case Study: Protein Crystallography

In studies where proteins do not yield high-resolution data, heavy atom derivatives such as this compound can be incorporated into the crystal lattice. This allows researchers to obtain initial phases necessary for structure determination. For instance, it has been shown that using heavy atom derivatives can significantly improve the resolution of low-resolution structures, facilitating better model building and refinement .

Catalysis

This compound also finds applications in catalysis, particularly in reactions involving halogenated compounds. Platinum complexes are known for their catalytic properties, and the bromine atoms in this compound can participate in various chemical reactions.

Example: Organic Synthesis

In organic synthesis, platinum-based catalysts have been utilized for their ability to facilitate reactions such as hydrogenation and oxidation. The presence of bromine enhances the reactivity of platinum in these processes, making this compound a valuable component in synthetic pathways .

Materials Science

The compound is also explored for its potential applications in materials science, particularly in developing advanced materials with specific electronic or optical properties.

Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Crystallography | Heavy atom derivatization for X-ray phase determination | Improves resolution and model accuracy |

| Catalysis | Used as a catalyst in organic synthesis | Enhances reaction rates and selectivity |

| Materials Science | Potential use in developing electronic and optical materials | Tailored properties for specific applications |

Wirkmechanismus

The mechanism by which ammonium hexabromoplatinate exerts its effects involves the interaction of the platinum center with various molecular targets. In catalytic applications, the platinum center facilitates the activation of reactants, leading to the formation of desired products. In biological studies, the platinum center can interact with DNA, leading to the formation of platinum-DNA adducts, which can interfere with DNA replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Ammonium hexabromoplatinate can be compared with other platinum-based compounds, such as ammonium hexachloroplatinate and potassium hexabromoplatinate. While these compounds share similar structural features, they differ in their chemical reactivity and applications. For example:

Ammonium hexachloroplatinate: This compound has chloride ligands instead of bromide ligands, which can lead to different reactivity and solubility properties.

Potassium hexabromoplatinate: This compound has potassium ions instead of ammonium ions, which can affect its solubility and stability in different solvents.

The uniqueness of this compound lies in its specific combination of ammonium and bromide ions, which confer distinct properties and applications compared to other similar compounds.

Biologische Aktivität

Ammonium hexabromoplatinate, with the chemical formula (NH₄)₂PtBr₆, is an inorganic compound that has garnered attention due to its unique properties and potential biological applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : (NH₄)₂PtBr₆

- Molecular Weight : 710.59 g/mol

- CAS Number : 17363-02-9

- Appearance : Red-brown crystals

- Solubility : Poorly soluble in water

- Melting Point : Decomposes at 145°C

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its platinum content and the bromine ions. The following mechanisms have been identified:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its ability to disrupt microbial membranes is linked to the presence of quaternary ammonium structures, which can interfere with cell wall integrity and function .

- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in certain cancer cell lines. This cytotoxicity is likely mediated through the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to programmed cell death .

- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes, affecting cellular metabolism and signaling pathways. This inhibition can disrupt normal cellular functions and promote apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Properties : A study published in PubMed explored the antimicrobial efficacy of various quaternary ammonium compounds, including this compound. The results indicated significant inhibition of biofilm formation by pathogenic microorganisms, suggesting its potential as a disinfectant in clinical settings .

- Cytotoxicity Against Cancer Cells : A research article examined the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

- Mechanistic Insights into Apoptosis : Another study focused on the apoptotic pathways activated by this compound in cancer cells. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, confirming its role in promoting cell death through intrinsic pathways .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Membrane disruption, ROS generation |

| Quaternary Ammonium Salts | Yes | Variable | Membrane disruption |

| Cisplatin | Limited | Yes | DNA cross-linking |

Eigenschaften

IUPAC Name |

diazanium;platinum(4+);hexabromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.2H3N.Pt/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDMEZNZYLWNNL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6H8N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17363-02-9 | |

| Record name | Platinate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017363029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexabromoplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What significant thermodynamic event was observed in the study of Ammonium hexabromoplatinate, and what does it signify about the compound's behavior?

A1: The study revealed a prominent λ-shaped anomaly in the heat capacity curve of this compound []. This anomaly, with a peak at 57.4 K, indicates an order-disorder phase transition within the compound's structure. This means that at this specific temperature, the arrangement of ions within the crystal lattice of (NH₄)₂PtBr₆ undergoes a significant change from an ordered state to a more disordered one. This transition is further characterized by a specific heat capacity (369.3 J·K⁻¹·mol⁻¹) and entropy change (2.491 J·K⁻¹·mol⁻¹) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.